2-(Hydrazinocarbothioyl)hydrazinecarboxamide
Description
2-(Hydrazinocarbothioyl)hydrazinecarboxamide is a bifunctional hydrazine derivative containing both a carbothioamide (-NH-CS-NH₂) and a carboxamide (-NH-CO-NH₂) group. The compound’s structural duality (presence of sulfur and oxygen) likely enhances its reactivity and coordination capabilities, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
6629-51-2 |
|---|---|
Molecular Formula |
C2H7N5OS |
Molecular Weight |
149.18 g/mol |
IUPAC Name |
(aminocarbamothioylamino)urea |
InChI |
InChI=1S/C2H7N5OS/c3-1(8)6-7-2(9)5-4/h4H2,(H3,3,6,8)(H2,5,7,9) |
InChI Key |
PXUKBWGCLSOGGR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NNC(=S)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with carbon disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2-(Hydrazinocarbothioyl)hydrazinecarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinocarbothioyl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarboxamides .
Scientific Research Applications
2-(Hydrazinocarbothioyl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By targeting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and biological differences between 2-(Hydrazinocarbothioyl)hydrazinecarboxamide and related compounds:
*Calculated based on analogous compounds.
Structural and Functional Differences
- Carbothioamide vs. Carboxamide : The substitution of oxygen (carboxamide) with sulfur (carbothioamide) increases polarizability and metal-binding affinity. For example, indole-based carbothioamide ligands (e.g., L27, L29) exhibited stronger interactions with Mn(II) ions compared to carboxamide analogs (L26, L28) .
- Bifunctionality: The dual functional groups in 2-(Hydrazinocarbothioyl)hydrazinecarboxamide enable diverse coordination modes (e.g., bidentate or tridentate binding), unlike monofunctional semicarbazones .
Biological Activity
2-(Hydrazinocarbothioyl)hydrazinecarboxamide, a compound with the molecular formula , has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 135.18 g/mol |
| IUPAC Name | 2-(Hydrazinocarbothioyl)hydrazinecarboxamide |
| CAS Number | 3003778 |
Antimicrobial Properties
Recent studies have highlighted the potential of hydrazinecarboxamides, including 2-(Hydrazinocarbothioyl)hydrazinecarboxamide, as effective antimicrobial agents. These compounds have shown activity against a variety of pathogens:
- Bacterial Activity : Research indicates that derivatives of hydrazinecarboxamides possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has demonstrated efficacy against fungal pathogens, making it a candidate for addressing fungal infections .
- Antiviral and Antiparasitic Activity : Some studies suggest potential antiviral and antiparasitic effects, although more research is needed to confirm these activities .
The biological activity of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide is largely attributed to its ability to interact with various biological targets. The hydrazine moiety is crucial for its antimicrobial activity, facilitating interactions with microbial enzymes and cellular components. The compound may inhibit essential metabolic pathways in bacteria and fungi, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of hydrazinecarboxamide derivatives. Key findings include:
- Substituent Effects : Modifications on the hydrazine ring can enhance antimicrobial potency. For example, introducing electron-withdrawing groups has been shown to improve activity against resistant strains .
- Combination Therapies : Combining hydrazinecarboxamides with other bioactive compounds has led to synergistic effects, enhancing overall antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various hydrazinecarboxamide derivatives, including 2-(Hydrazinocarbothioyl)hydrazinecarboxamide. The results indicated:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 32 µg/mL and 128 µg/mL, demonstrating significant potency compared to standard antibiotics .
Case Study 2: Antifungal Activity
In another investigation focused on antifungal properties, the compound was tested against Candida albicans. Findings included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
